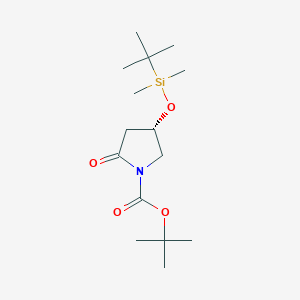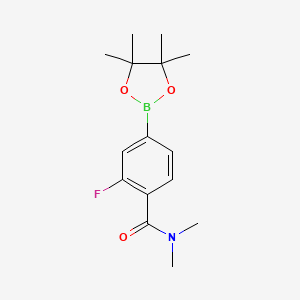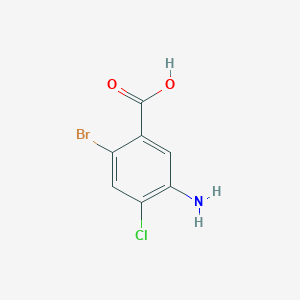
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone is an organic compound that belongs to the class of phenyl ethanones It is characterized by the presence of a benzyloxy group, a hydroxy group, and an iodine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone typically involves a multi-step process:
Preparation of 1-(2-hydroxy-4-benzyloxyphenyl)ethanone:
Iodination of 1-(2-hydroxy-4-benzyloxyphenyl)ethanone:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium azide or organometallic compounds can be used for substitution reactions.
Major Products:
Oxidation: Formation of this compound derivatives with additional carbonyl functionalities.
Reduction: Formation of 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including chalcones and other phenyl ethanone derivatives.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone depends on its specific application:
Comparación Con Compuestos Similares
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone can be compared with other similar compounds:
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone: Lacks the iodine atom, which can affect its reactivity and biological activity.
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone: Similar structure but with the iodine atom in a different position, which can influence its chemical properties and applications.
1-(4-(Benzyloxy)-2-hydroxy-3-bromophenyl)ethanone: Contains a bromine atom instead of iodine, which can lead to different reactivity and biological effects.
Propiedades
Fórmula molecular |
C15H13IO3 |
|---|---|
Peso molecular |
368.17 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-iodo-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13IO3/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 |
Clave InChI |
LMISEFZDMRKEJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)

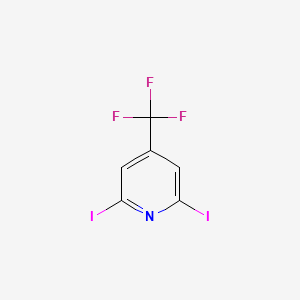
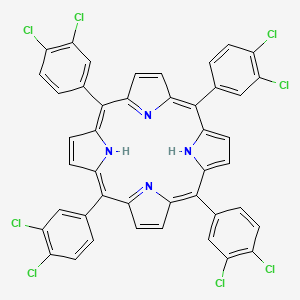
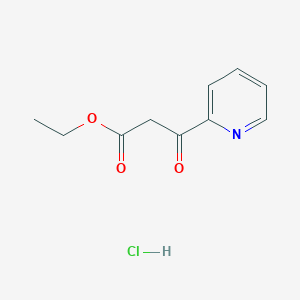
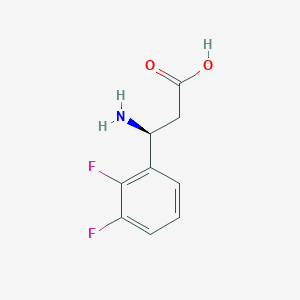
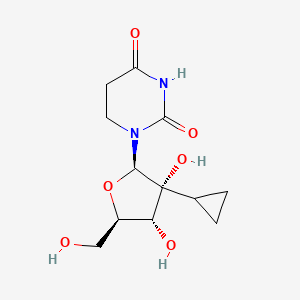

![(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B12336766.png)
![Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12336777.png)
